2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(16)7-12(11)17/h5-7H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVUARLAFEVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-nitropyrimidine and dimethylamine.
Substitution Reactions: The nitro group on the pyrimidine ring is reduced to an amino group, followed by substitution with dimethyl groups.
Coupling with Benzamide: The final step involves coupling the substituted pyrimidine ring with 2,4-dichlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
U-47700: A structurally similar compound with opioid activity.
AH-7921: Another benzamide derivative with analgesic properties.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide is unique due to its specific substitution pattern on the pyrimidine ring and benzamide moiety. This unique structure may confer distinct pharmacological and chemical properties compared to other similar compounds.
Biological Activity
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide is a synthetic compound with significant biological activities that have been the subject of various research studies. This compound, with a molecular formula of C15H16Cl2N4O and a molecular weight of 339.22 g/mol, is structurally characterized by the presence of a dichloro-substituted benzamide moiety linked to a dimethylamino and pyrimidine group. Its potential applications span across fields such as medicinal chemistry, agricultural sciences, and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may exert its effects through:
- Inhibition of specific enzymes : The compound may inhibit enzymes involved in critical biochemical pathways.
- Modulation of cellular signaling pathways : It could influence signaling cascades that are crucial for cell proliferation and survival.
- Induction of apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, which may also be applicable to this compound.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on various studies:
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxicity of various compounds similar to this compound, researchers found that derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The MTT assay indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased sub-G1 cell populations .
Case Study 2: Enzyme Interaction
Another study focused on the enzyme inhibition properties of related compounds indicated that modifications in the pyrimidine structure could enhance binding affinity to target enzymes involved in tumor metabolism. This suggests that structural variations in compounds like this compound can be strategically designed for improved efficacy.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Cytotoxicity : In vitro assays have shown that the compound effectively reduces cell viability in multiple cancer cell lines at micromolar concentrations.
- Mechanistic Insights : Investigations into its mechanism revealed that it may activate caspases involved in apoptosis and inhibit cell cycle progression.
- Potential for Drug Development : Given its promising biological activity, there is ongoing research into its potential as a lead compound for developing new anticancer therapies.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the benzamide bond between 2,4-dichlorobenzoic acid derivatives and the pyrimidinyl amine .
- Functional Group Protection : Temporary protection of the dimethylamino group during synthesis to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the pure compound, followed by characterization via NMR and LC-MS to confirm structural integrity .
Q. What analytical techniques are essential for structural characterization?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D molecular geometry and confirms substituent positions (e.g., dichloro and dimethylamino groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₇Cl₂N₃O) and isotopic patterns .
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorobenzene; pyrimidine protons at δ 2.5–3.0 ppm) .
Advanced Research Questions
Q. How to design experiments to investigate its interaction with opioid receptors?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) to measure competitive displacement. Include negative controls (e.g., naloxone) to confirm receptor specificity .
- Functional Assays : Measure cAMP inhibition in CHO-K1 cells expressing opioid receptors to assess agonism/antagonism. Normalize data to reference agonists (e.g., morphine) .
- Structure-Activity Relationship (SAR) : Synthesize analogues (e.g., fluorinated derivatives) to evaluate substituent effects on receptor affinity .
Q. How to resolve contradictions in reported receptor affinity data?
Methodological Answer:
- Standardized Assay Conditions : Control variables like pH, temperature, and cell line origin (e.g., HEK-293 vs. CHO-K1) to minimize variability .
- Orthogonal Validation : Cross-validate binding data with functional assays (e.g., calcium flux or β-arrestin recruitment) .
- Reference Standards : Use structurally related compounds (e.g., AH-7921 or U-47700) as internal benchmarks .
Q. What strategies are effective for studying its metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS. Monitor hydrolysis of the benzamide bond or oxidation of the dimethylamino group .
- Kinetic Studies : Calculate half-life (t₁/₂) under varying pH and temperature conditions to predict shelf-life .
- Degradation Product Isolation : Use preparative HPLC to isolate and characterize major degradation products (e.g., hydrolyzed carboxylic acid derivatives) .
Methodological Challenges and Solutions
Q. How to optimize synthetic yields for structurally complex analogues?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction times for coupling steps (e.g., from 24 hours to 1–2 hours) while maintaining yields .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates .
- Catalytic Optimization : Employ palladium catalysts for Ullmann-type couplings to improve pyrimidine ring formation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
